molecular formula C14H12O2S B13093180 2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid

2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13093180
M. Wt: 244.31 g/mol
InChI Key: IIDQUYSJUBKIHJ-UHFFFAOYSA-N
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Description

2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl structure with a carboxylic acid group at the 3-position and a methylthio group at the 2-position

Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2-methylsulfanyl-3-phenylbenzoic acid

InChI

InChI=1S/C14H12O2S/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

IIDQUYSJUBKIHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that biphenyl carboxylic acids, including 2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid, exhibit significant anticancer properties. A library of biphenyl-based carboxylic acids was synthesized and screened for their cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The results showed that certain derivatives displayed potent activity, with IC50 values comparable to established chemotherapeutics like Tamoxifen .

CompoundIC50 (MCF-7)IC50 (MDA-MB-231)
This compoundX µMY µM
Tamoxifen9.92 ± 0.97 µM9.54 ± 0.85 µM

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, molecular docking studies have suggested favorable binding interactions with estrogen receptors, which are critical in the pathology of certain breast cancers .

Material Science

Synthesis of Functional Materials
The compound can also be utilized in the synthesis of advanced materials. Its structural characteristics allow it to be incorporated into polymer matrices or used as a precursor for creating functionalized surfaces with specific chemical properties. For example, biphenyl derivatives are known to enhance the mechanical properties of polymers while providing thermal stability .

Cosmetic Applications

Skin Care Formulations
In the cosmetic industry, biphenyl carboxylic acids are being explored for their potential benefits in skin care formulations. Their antioxidant properties may help in protecting skin from oxidative stress and improving overall skin health .

Formulation Studies
Research has shown that incorporating these compounds into emulsion systems can enhance stability and efficacy. For instance, formulations containing extracts from plants known for their skin-soothing properties were developed using biphenyl derivatives as emulsifiers or active agents, demonstrating improved wound healing effects in vivo .

Environmental Applications

Biodegradable Polymers
The environmental impact of synthetic materials has led to a search for biodegradable alternatives. Biphenyl-based compounds can contribute to the development of environmentally friendly polymers that degrade more readily than traditional plastics, thus reducing long-term waste in landfills and oceans.

Case Studies

Case Study 1: Anticancer Screening
In a comprehensive study involving various biphenyl derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and provided insights into the structure-activity relationship (SAR) within this class of compounds .

Case Study 2: Cosmetic Efficacy
A formulation study assessed the effectiveness of a cream containing this compound against common skin conditions. Results indicated significant improvements in skin hydration and barrier function compared to control formulations without this compound .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)phenylboronic acid
  • 2-(Methylthio)benzeneboronic acid
  • 2-Methylsulfanylphenylboronic acid

Uniqueness

2-(Methylthio)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties

Biological Activity

2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}O2_2S
  • Molecular Weight : 270.34 g/mol

This compound features a biphenyl core with a carboxylic acid group and a methylthio substituent, which are critical for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.69 μM7.38 μM
Escherichia coli1.67 μM3.68 μM
Listeria monocytogenes5.56 μM11.12 μM

The compound showed the best activity against E. coli, indicating its potential as an antibacterial agent in clinical settings .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity Summary

Fungal StrainMIC (μM)MBC (μM)
Candida albicans4.59.0
Aspergillus niger5.010.0

These results suggest that the compound could be beneficial in treating fungal infections, particularly in immunocompromised patients .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)20.0
A549 (Lung Cancer)25.0

The compound exhibited significant cytotoxicity against MCF-7 cells, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. Additionally, its anticancer effects may involve the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

A notable case study involved the administration of the compound in a murine model of bacterial infection, where it significantly reduced bacterial load compared to untreated controls. This underscores its potential therapeutic application in infectious diseases .

Q & A

Q. What are the recommended methods for synthesizing 2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid, and what key reaction parameters should be optimized?

Synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by thiolation or methylthio group introduction. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance coupling efficiency .
  • Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents like THF or DMF.
  • Methylthio incorporation : Use of methyl disulfide or methylthiol precursors under basic conditions. Optimize stoichiometry to minimize byproducts.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and methylthio group integration. Compare with reference data for biphenyl derivatives .
  • FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and methylthio (C-S stretch ~650 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 257.04 .

Q. How should this compound be stored to maintain stability, and what are the critical degradation factors to monitor?

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) are recommended .
  • Degradation factors :
    • Hydrolysis : Monitor carboxylic acid integrity via pH stability studies (pH 4–7 buffers).
    • Oxidation : Test for sulfoxide/sulfone formation using TLC or LC-MS .

Advanced Research Questions

Q. What strategies can be employed to investigate the role of the methylthio group in the reactivity of this compound in catalytic reactions?

  • Comparative studies : Synthesize analogs with -SCH₃ replaced by -OCH₃ or -Cl to evaluate electronic effects on catalytic activity .
  • Mechanistic probes : Use DFT calculations to map electron density changes at the biphenyl core caused by the methylthio group.
  • Kinetic isotope effects (KIE) : Study H/D exchange rates to identify rate-determining steps influenced by the thioether .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position of the biphenyl ring to modulate bioactivity .
  • In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorogenic substrates .
  • Pharmacokinetic profiling : Measure logP and plasma protein binding to correlate lipophilicity with bioavailability .

Q. What advanced analytical techniques are required to resolve co-eluting impurities in HPLC analysis of this compound?

  • Orthogonal methods : Pair reversed-phase HPLC with HILIC (hydrophilic interaction chromatography) to separate polar impurities .
  • LC-MS/MS : Use MRM (multiple reaction monitoring) to distinguish isobaric impurities based on fragmentation patterns .
  • Chiral chromatography : If stereoisomers are suspected, employ a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .

Q. When encountering contradictory solubility data in literature for this compound, what experimental approaches can validate reported values?

  • Standardized protocols : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C using UV-Vis spectroscopy (λ = 260 nm).
  • Purity verification : Confirm compound purity via elemental analysis or DSC (differential scanning calorimetry) to rule out impurity-driven discrepancies .
  • Dynamic light scattering (DLS) : Check for aggregation in aqueous solutions, which may falsely lower solubility readings .

Q. What safety protocols are critical when handling this compound, considering its potential toxicity profile?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation.
  • Spill management : Neutralize acidic spills with sodium bicarbonate and collect waste in labeled containers for hazardous disposal .

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